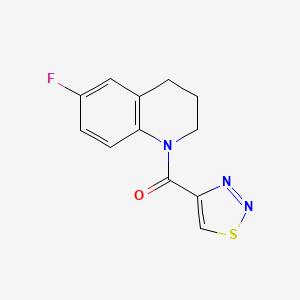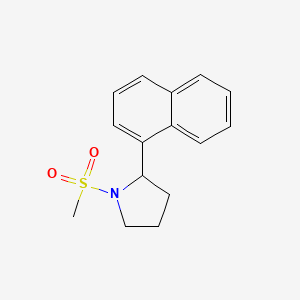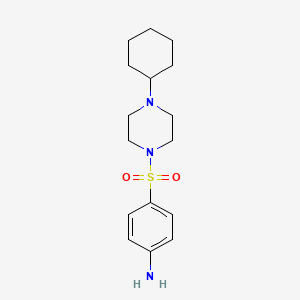
4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline, also known as Sildenafil, is a pharmaceutical compound that is commonly used to treat erectile dysfunction and pulmonary arterial hypertension. However, its potential applications in scientific research go beyond its current clinical use.
作用机制
4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline works by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which is responsible for breaking down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, 4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline increases the levels of cGMP, which leads to smooth muscle relaxation and increased blood flow, resulting in its clinical use for erectile dysfunction and pulmonary arterial hypertension.
Biochemical and Physiological Effects:
Aside from its clinical effects, 4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce oxidative stress. It has also been found to improve mitochondrial function and increase energy metabolism.
实验室实验的优点和局限性
One advantage of using 4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline in lab experiments is its well-established synthesis method and availability. It is also relatively stable and has a long shelf life. However, its clinical use for erectile dysfunction and pulmonary arterial hypertension may limit its use in certain experiments due to potential confounding factors.
未来方向
There are various potential future directions for the use of 4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline in scientific research. It could be further explored as a treatment for cancer and multiple sclerosis, and its potential cognitive enhancing and antidepressant effects could be further investigated. Additionally, its anti-inflammatory and antioxidant properties could be explored for potential use in treating various diseases associated with inflammation and oxidative stress. Furthermore, its potential use as a treatment for mitochondrial dysfunction and energy metabolism disorders could also be explored.
In conclusion, 4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline has potential applications in scientific research beyond its current clinical use. Its well-established synthesis method and availability, as well as its various biochemical and physiological effects, make it a promising compound for further investigation. Its potential future directions in research include its use as a treatment for cancer, multiple sclerosis, cognitive enhancement, depression, inflammation, oxidative stress, mitochondrial dysfunction, and energy metabolism disorders.
合成方法
The synthesis of 4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline involves the reaction of 1-(4-chlorobenzyl)-4-cyclohexylpiperazine with sodium sulfonate in the presence of a base. The resulting compound is then purified through recrystallization. This synthesis method has been well-established and is widely used in the pharmaceutical industry.
科学研究应用
4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline has been found to have potential applications in scientific research beyond its clinical use. Studies have shown that it can inhibit the growth of cancer cells, and it has been explored as a potential treatment for multiple sclerosis. It has also been investigated for its potential use as a cognitive enhancer and as a treatment for depression.
属性
IUPAC Name |
4-(4-cyclohexylpiperazin-1-yl)sulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c17-14-6-8-16(9-7-14)22(20,21)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h6-9,15H,1-5,10-13,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXWGCXDSQEOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[3-(4-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylaniline](/img/structure/B7531018.png)

![5-[2-(methoxymethyl)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7531036.png)

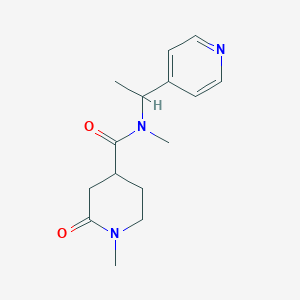
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide](/img/structure/B7531052.png)
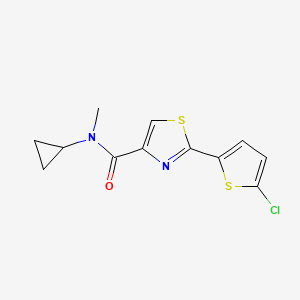
![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl-(4-chloro-1H-pyrrol-2-yl)methanone](/img/structure/B7531078.png)
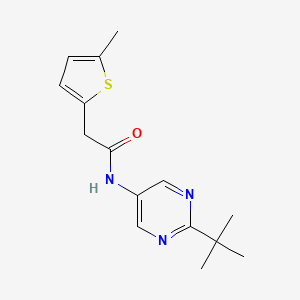
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-propan-2-yloxyacetamide](/img/structure/B7531085.png)
![N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531093.png)
